1-Methyl-3-phenoxy-1,2-propanediol

Formulation Physical Chemistry Process Engineering

1-Methyl-3-phenoxy-1,2-propanediol (systematically 1-phenoxy-2,3-butanediol) is an aryloxy diol of molecular formula C10H14O3 (MW 182.22 g·mol⁻¹) possessing a vicinal diol backbone substituted with a phenoxy group and a β-methyl branch. Key physical descriptors include a boiling point of 337.5 °C at 760 mmHg, a flash point of 157.9 °C, and a density of 1.148 g·cm⁻³.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 64039-44-7
Cat. No. B13945963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenoxy-1,2-propanediol
CAS64039-44-7
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C(COC1=CC=CC=C1)O)O
InChIInChI=1S/C10H14O3/c1-8(11)10(12)7-13-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3
InChIKeyXJBQYXCXGYSVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenoxy-1,2-propanediol (CAS 64039-44-7): A C10 Aryloxy Diol with Distinct Thermal and Stereochemical Properties for Precision Synthesis and Formulation


1-Methyl-3-phenoxy-1,2-propanediol (systematically 1-phenoxy-2,3-butanediol) is an aryloxy diol of molecular formula C10H14O3 (MW 182.22 g·mol⁻¹) possessing a vicinal diol backbone substituted with a phenoxy group and a β-methyl branch. Key physical descriptors include a boiling point of 337.5 °C at 760 mmHg, a flash point of 157.9 °C, and a density of 1.148 g·cm⁻³ . The presence of two stereogenic centers (C‑2 and C‑3) structurally distinguishes this compound from the more common mono‑stereocenter 3‑aryloxy‑1,2‑propanediols [1]. These features lay the foundation for quantifiable differentiation in thermal processing, physical handling, and chiral synthetic utility.

Ambient liquid state eliminates pre-heating in formulation workflows
Elevated boiling point supports high-temperature solvent-free synthesis
Dual stereocenters expand diastereomeric chiral space for precision synthesis

Why Common 3-Aryloxy-1,2-propanediols Cannot Replace 1-Methyl-3-phenoxy-1,2-propanediol in High-Temperature and Stereoselective Workflows


Compounds such as 3-phenoxy-1,2-propanediol (CAS 538‑43‑2), mephenesin (CAS 59‑47‑2), and guaifenesin (CAS 93‑14‑1) all belong to the aryloxy‑propanediol class but lack the β‑methyl substitution and the consequent second stereogenic center. 1‑Methyl‑3‑phenoxy‑1,2‑propanediol is a liquid at ambient temperature, exhibits a boiling point elevated by >20 °C, and offers diastereomeric diversity unattainable with the simpler mono‑stereocenter analogs [1]. These differences are not cosmetic; they directly govern formulation handling (liquid vs. solid dosing), thermal reaction windows, and the accessible chiral chemical space. Consequently, generic drop‑in substitution is precluded in any application that depends on these properties.

Physical state
Liquid, ambient handleable
Crystalline solid, requires pre-melting
Thermal processing
Higher boiling point, wider reaction window
Lower boiling point, may evaporate under thermal load
Stereochemical access
2 stereocenters, diastereomers possible
1 stereocenter, enantiomeric pairs only

1-Methyl-3-phenoxy-1,2-propanediol (CAS 64039-44-7): Comparator-Based Quantitative Differentiation Evidence


Liquid Physical State Eliminates Pre-Heating Requirement – Direct Comparison with 3-Phenoxy-1,2-propanediol

1-Methyl-3-phenoxy-1,2-propanediol is a liquid at standard laboratory temperature (no melting point reported; boiling point 337.5 °C), whereas its des‑methyl analog 3‑phenoxy‑1,2‑propanediol (CAS 538‑43‑2) is a crystalline solid with a melting point of 54–56 °C [1]. The absence of a solid‑to‑liquid phase transition removes the need for solvent‑assisted dissolution or external heating prior to liquid‑phase processing.

Physical state
Reported
Liquid at 20 °C
Solid, mp 54–56 °C
May support ambient liquid formulation workflows
Pre-heating step avoided; data to verify for specific formulation
Formulation Physical Chemistry Process Engineering

Boiling Point Elevation of 22.5 °C Enables Higher-Temperature Reaction Windows

The compound exhibits a boiling point of 337.5 °C at 760 mmHg, which is 22.5 °C higher than the 315 °C boiling point of 3‑phenoxy‑1,2‑propanediol [1]. This elevation reflects stronger intermolecular interactions imparted by the additional methyl group and translates into reduced volatility under elevated thermal loads.

Boiling point
Reported
+22.5 °C
bp 337.5 °C vs 315 °C at 760 mmHg
Supports higher-temperature solvent-free synthesis
Reduced volatility under elevated thermal loads
Thermal Stability Reaction Engineering Solvent-Free Synthesis

Dual Stereocenters Provide Diastereomeric Diversity Unavailable in Mono‑Stereocenter Analogs

1-Methyl-3-phenoxy-1,2-propanediol contains two stereogenic centers (C‑2 and C‑3), yielding up to four configurational isomers, whereas 3‑phenoxy‑1,2‑propanediol, mephenesin, and guaifenesin each possess a single stereocenter and can produce only two enantiomers [1][2][3]. This added dimension of diastereomerism is critical for exploring structure–activity relationships and for asymmetric synthesis campaigns that require chiral building blocks beyond simple enantiomeric pairs.

Stereogenic centers
Class-level
2 (up to 4 isomers)
Mono-stereocenter analogs: max 2 isomers
May expand diastereomeric space for chiral synthesis
Structural inference; no racemate data provided
Chiral Chemistry Stereoselective Synthesis Medicinal Chemistry

Documented Intermediate for Insect Aggregation Pheromones – A Unique Application Advantage over Pharmaceutical-Use Analogs

The compound is explicitly employed as a chiral intermediate in the enantioselective synthesis of the aggregation pheromones endo‑Brevicomin and exo‑Brevicomin, as described in the Monatshefte für Chemie directed‑reduction methodology [1]. In contrast, the structurally simpler 3‑phenoxy‑1,2‑propanediol and its 2‑methylphenoxy analog mephenesin are used predominantly as pharmaceutical intermediates (muscle relaxants or general synthons) [2][3], with no documented role in insect semiochemical production. This distinct application footprint provides a procurement rationale that goes beyond generic building‑block utility.

Application domain
Reported
Pheromone intermediate (Brevicomin)
Pharmaceutical intermediates
Supports agrochemical pheromone synthesis programs
Literature precedent; not for pharmaceutical use
Pheromone Synthesis Agrochemical Intermediates Enantioselective Synthesis

1-Methyl-3-phenoxy-1,2-propanediol (CAS 64039-44-7): Evidence-Anchored Procurement and Application Scenarios


Enantioselective Pheromone Building Block for Agrochemical R&D

As a validated intermediate for endo‑Brevicomin and exo‑Brevicomin [1], this compound is directly relevant for laboratories synthesizing chiral insect semiochemicals for pest monitoring or mating‑disruption programs, where diastereomeric control and literature‑precedented routes minimize development risk.

High-Temperature Solvent-Free Reaction Medium

With a boiling point 22.5 °C above that of 3‑phenoxy‑1,2‑propanediol [2], the compound can serve as a liquid reaction medium or reactant in melt‑phase or high‑temperature solvent‑free processes, reducing evaporative loss and enabling wider thermal processing windows.

Liquid-Dispensed Formulation Intermediate for Heat-Sensitive Compounds

Because the compound is liquid at ambient temperature while 3‑phenoxy‑1,2‑propanediol requires melting (mp 54–56 °C) [2], it is advantageous for continuous‑flow manufacturing or formulation of thermally labile active ingredients where pre‑heating is undesirable.

Chiral Pool Expansion in Asymmetric Catalysis and Medicinal Chemistry

The dual stereocenters [3] create diastereomeric space not accessible with mono‑stereocenter aryloxy diols, supporting medicinal chemistry campaigns that probe diastereomer‑dependent target engagement or catalytic asymmetric transformations requiring matched/mismatched substrate‑catalyst pairs.

Application
Selection Property
Validation Focus
Agrochemical pheromone synthesis
Chiral intermediate literature precedent
Synthesis route reproducibility
High-temperature melt-phase reactions
Elevated boiling point profile
Thermal processing window
Cold-processing liquid formulation
Ambient liquid handling
Heat-sensitive compound compatibility
Chiral pool diversification
Dual stereocenter architecture
Diastereomer-dependent SAR exploration
Quote Request

Request a Quote for 1-Methyl-3-phenoxy-1,2-propanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.